What is O-Toluic acid-d7 and its primary uses in research
What is O-Toluic acid-d7 and its primary uses in research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
O-Toluic acid-d7 is a deuterated form of o-toluic acid, a xenobiotic metabolite. In the landscape of modern analytical research, particularly within drug discovery and development, stable isotope-labeled compounds like O-Toluic acid-d7 have become indispensable tools. This guide provides a comprehensive overview of its core applications, methodologies, and the principles behind its use in quantitative analysis and metabolic research.
Core Applications in Research
The primary utility of O-Toluic acid-d7 stems from its isotopic labeling. The seven deuterium atoms increase its molecular weight, allowing it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This fundamental property underpins its two main applications in research:
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Internal Standard in Quantitative Analysis: O-Toluic acid-d7 is widely employed as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Because its chemical and physical properties are nearly identical to the unlabeled o-toluic acid, it can be added to biological samples at a known concentration to account for variability during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[2][3] This ensures more accurate and precise quantification of the target analyte.
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Metabolic Tracer: Stable isotopes can be used to trace the metabolic fate of compounds in biological systems.[4][5] While specific studies detailing the metabolic pathways of O-Toluic acid-d7 are not extensively documented in publicly available literature, deuterated compounds, in general, are used to investigate the biotransformation of xenobiotics.[6][7][8] By introducing O-Toluic acid-d7 into a biological system, researchers can track the appearance of its deuterated metabolites, providing insights into metabolic pathways and the formation of potentially toxic byproducts.
Quantitative Data Summary
For ease of reference, the key quantitative properties of O-Toluic acid-d7 are summarized in the table below. This information is critical for method development and data analysis.
| Property | Value | Reference |
| Chemical Formula | C₈HD₇O₂ | [9] |
| Molecular Weight | 143.19 g/mol | [9] |
| CAS Number | 207742-73-2 | [9] |
| Synonyms | 2-Methylbenzoic acid-d7 | [9] |
| Isotopic Purity | Typically ≥98% | [10] |
| Chemical Purity | Often >99% | [10] |
Experimental Protocols
The following section details a generalized experimental protocol for the use of O-Toluic acid-d7 as an internal standard in the quantification of organic acids in a biological matrix, such as plasma or urine, using LC-MS/MS. This protocol is a composite based on standard bioanalytical method validation practices.[3][11]
Objective:
To accurately quantify the concentration of an analyte (e.g., a carboxylic acid drug) in plasma using O-Toluic acid-d7 as an internal standard.
Materials:
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O-Toluic acid-d7 (as internal standard)
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Analyte of interest (as a reference standard)
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Control plasma (free of analyte and internal standard)
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Acetonitrile (ACN), HPLC grade
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Formic acid (FA), LC-MS grade
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Water, ultrapure
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Microcentrifuge tubes
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LC-MS/MS system
Methodology:
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Preparation of Stock and Working Solutions:
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Prepare a stock solution of the analyte and O-Toluic acid-d7 in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.
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From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.
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Prepare a working solution of O-Toluic acid-d7 at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the O-Toluic acid-d7 working solution.
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Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Analyte: Determine the precursor ion ([M-H]⁻) and a suitable product ion.
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O-Toluic acid-d7: Precursor ion (m/z 142.1) → Product ion (determine a stable fragment, e.g., by loss of CO₂).
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Data Analysis:
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Integrate the peak areas for the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
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Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation using a deuterated internal standard like O-Toluic acid-d7.
Logical Relationship: Role of Internal Standard
This diagram illustrates the logical principle of how a deuterated internal standard compensates for experimental variability.
Conceptual Metabolic Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
